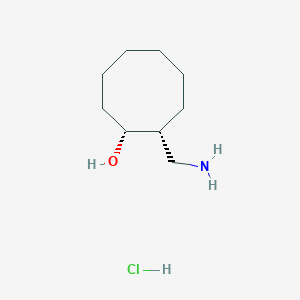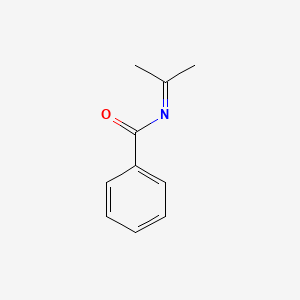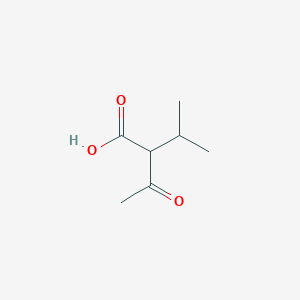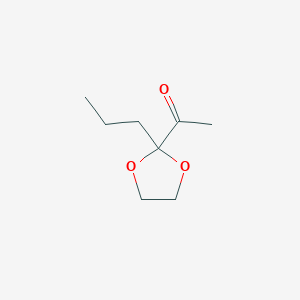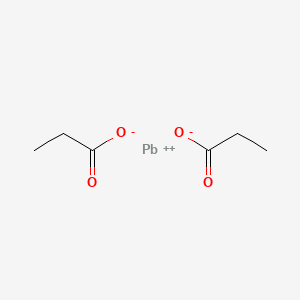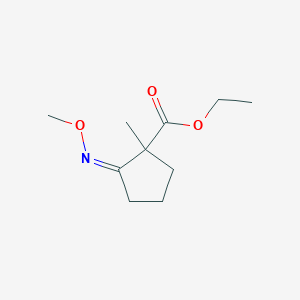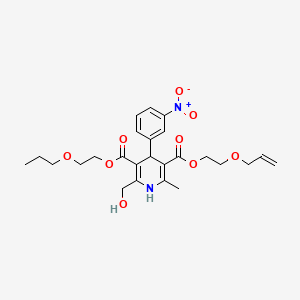
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester is a complex organic compound with a multifaceted structure. This compound is characterized by its pyridine ring substituted with various functional groups, including carboxylic acids, hydroxymethyl, methyl, nitrophenyl, propenyloxy, and propoxyethyl groups. The presence of these diverse functional groups makes this compound highly versatile and potentially useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups. Subsequent steps involve the addition of the hydroxymethyl, methyl, nitrophenyl, propenyloxy, and propoxyethyl groups through various chemical reactions such as esterification, nitration, and alkylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The propenyloxy and propoxyethyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its diverse functional groups.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. The propenyloxy and propoxyethyl groups may enhance the compound’s solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester stands out due to its unique combination of functional groups. Similar compounds include:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85387-16-2 |
|---|---|
Fórmula molecular |
C25H32N2O9 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
5-O-(2-prop-2-enoxyethyl) 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3 |
Clave InChI |
CIRHYDJLUFGXCX-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCC=C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


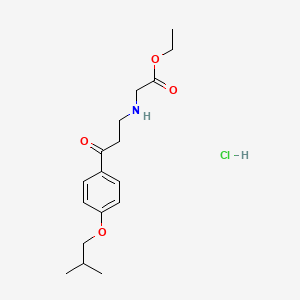
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
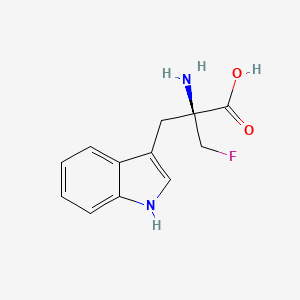
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
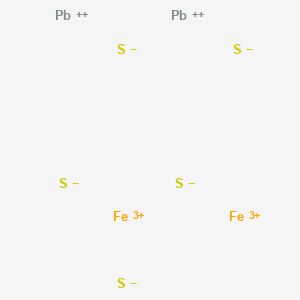
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
